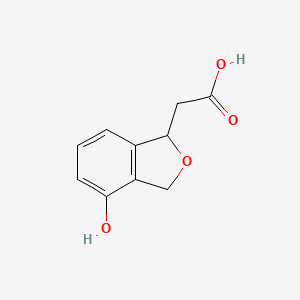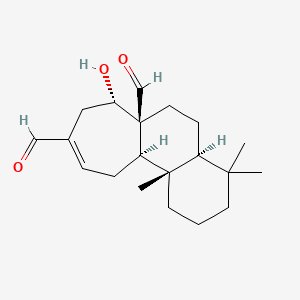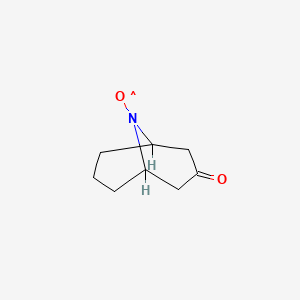
3-Deoxyisoochracinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxyisoochracinic acid is a natural product found in Cladosporium with data available.
Applications De Recherche Scientifique
Marine Fungal Metabolites
3-Deoxyisoochracinic acid has been identified as a metabolite in marine fungi. Specifically, it was isolated from the marine fungus Zopfiella marina, alongside other compounds. This compound displayed weak antibacterial and antituberculous activities, indicating its potential as an antimicrobial agent (Chokpaiboon et al., 2018).
Synthetic Chemistry Applications
In synthetic chemistry, 3-Deoxyisoochracinic acid has been synthesized through a Michael-Heck reaction, which involved sequential catalysis — PPh(3)-catalyzed nucleophilic addition followed by Pd(0)-catalyzed Heck cyclization. This methodology allowed the construction of complex functionalized alkylidene phthalans, demonstrating the compound's significance in synthetic organic chemistry (Fan & Kwon, 2012).
Novel Methodologies in Synthetic Chemistry
A novel approach to ortho-C-H functionalization of aromatic alcohols, utilizing an exo-oxime ether auxiliary, was developed. This methodology enabled selective olefination of aromatic alcohols through a six- or seven-membered exo-acetone oxime ether palladacycle. The total synthesis of 3-deoxyisoochracinic acid was accomplished using this method, showcasing its utility in complex molecular constructions (Guo et al., 2015).
Propriétés
Nom du produit |
3-Deoxyisoochracinic acid |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(4-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-6-7(8)5-14-9(6)4-10(12)13/h1-3,9,11H,4-5H2,(H,12,13) |
Clé InChI |
WDZMAKLDQJGEFI-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C2O)C(O1)CC(=O)O |
SMILES canonique |
C1C2=C(C=CC=C2O)C(O1)CC(=O)O |
Synonymes |
3-deoxyisoochracinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

![1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone](/img/structure/B1228440.png)
![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)




